Cas no 5392-14-3 (Phenol,2-[(dimethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)-)
5392-14-3 structure
Product Name:Phenol,2-[(dimethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)-
Numero CAS:5392-14-3
MF:C17H29NO
MW:263.418265104294
CID:384314
PubChem ID:220460
Update Time:2025-04-19
Phenol,2-[(dimethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,2-[(dimethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)-
- 2-[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol
- 2-(dimethylaminomethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol
- 2-Dimethylaminomethyl-4-(1,1,3,3-tetramethyl-butyl)-phenol
- 2-Dimethylaminomethyl-4-tert.-octyl-phenol
- 4-t-Octyl-2-dimethylaminomethyl-phenol
- AC1L58U1
- AC1Q7AAN
- AR-1D6194
- CTK4J8991
- NSC31215
- NSC3258
- SCHEMBL15880430
- NSC 3258
- NSC 31215
- NSC-31215
- 2-[(dimethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)phenol
- DTXSID80277632
- NSC-3258
- 5392-14-3
-
- Inchi: 1S/C17H29NO/c1-16(2,3)12-17(4,5)14-8-9-15(19)13(10-14)11-18(6)7/h8-10,19H,11-12H2,1-7H3
- Chiave InChI: WNSUTQMGWMWAHF-UHFFFAOYSA-N
- Sorrisi: OC1C=CC(=CC=1CN(C)C)C(C)(C)CC(C)(C)C
Proprietà calcolate
- Massa esatta: 263.22507
- Massa monoisotopica: 263.224914549g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 5
- Complessità: 278
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 23.5Ų
Proprietà sperimentali
- Densità: 0.950±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 335.0±27.0 ºC (760 Torr),
- Punto di infiammabilità: 119.8±22.4 ºC,
- Solubilità: Quasi insolubile (0,084 g/l) (25°C),
- PSA: 23.47
- LogP: 4.16760
Phenol,2-[(dimethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)- Letteratura correlata
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
5392-14-3 (Phenol,2-[(dimethylamino)methyl]-4-(1,1,3,3-tetramethylbutyl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso